REACTION_SMILES
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[CH3:20][CH2:21][O:22][C:23]([CH3:24])=[O:25].[N:1](=[N+:2]=[N-:3])[CH:4]([CH3:5])[c:6]1[cH:7][c:8]2[c:9]([cH:10][c:11]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[s:12]2)[cH:18][cH:19]1>>[NH2:1][CH:4]([CH3:5])[c:6]1[cH:7][c:8]2[c:9]([cH:10][c:11]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[s:12]2)[cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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CCOC(=O)c1cc2ccc(C(C)N=[N+]=[N-])cc2s1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2ccc(C(C)N=[N+]=[N-])cc2s1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cc2ccc(C(C)N)cc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |